(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid
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Overview
Description
(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Boc Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes several types of reactions:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Coupling: DCC or DIC as coupling reagents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amino Acid: After removal of protecting groups.
Peptides: Formed through coupling reactions.
Scientific Research Applications
(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is widely used in scientific research:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-aminopentanoic acid: Lacks the Boc protecting group.
(3S)-5-(tert-Butoxycarbonylamino)-3-aminopentanoic acid: Lacks the Fmoc protecting group.
(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
The presence of both Fmoc and Boc protecting groups makes (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis.
Properties
IUPAC Name |
(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKICPHNOHAJG-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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